4-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide
CAS No.: 922467-41-2
Cat. No.: VC7042500
Molecular Formula: C24H26N2O3S2
Molecular Weight: 454.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922467-41-2 |
|---|---|
| Molecular Formula | C24H26N2O3S2 |
| Molecular Weight | 454.6 |
| IUPAC Name | 4-benzylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide |
| Standard InChI | InChI=1S/C24H26N2O3S2/c27-23(11-6-14-31(28,29)17-18-7-2-1-3-8-18)26-24-25-22(16-30-24)21-13-12-19-9-4-5-10-20(19)15-21/h1-3,7-8,12-13,15-16H,4-6,9-11,14,17H2,(H,25,26,27) |
| Standard InChI Key | OMYNGCZQYIHKQZ-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Introduction
4-(Benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide is a complex organic compound belonging to the class of thiazole derivatives. Its structure includes a thiazole ring, a benzylsulfonyl group, and a tetrahydronaphthalene moiety. Such compounds are often investigated for their diverse biological and pharmacological properties.
Synthesis Pathway
The synthesis of such compounds typically involves:
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Formation of the Thiazole Ring: Reaction of thiourea with α-haloketones in the presence of a catalyst like iodine or base.
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Attachment of Benzylsulfonyl Group: Introduction through sulfonation reactions using benzylsulfonyl chloride.
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Amide Formation: Coupling reactions between the thiazole derivative and butanoic acid derivatives using coupling agents like EDCI or DCC.
Biological Activities
Thiazole derivatives are widely studied for their biological significance:
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Antimicrobial Activity: Compounds with thiazole rings exhibit activity against Gram-positive and Gram-negative bacteria by disrupting microbial enzyme systems .
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Anticancer Potential: The tetrahydronaphthalene moiety often enhances lipophilicity, aiding in cell membrane penetration. This property has been linked to inhibitory effects on cancer cell lines .
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Anti-inflammatory Effects: Sulfonamide groups contribute to the inhibition of inflammatory mediators.
Pharmacological Relevance
The compound's structural features suggest potential as:
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Enzyme Inhibitors: The thiazole ring can act as a mimic for natural substrates in enzymatic pathways.
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Drug Candidates for Cancer Therapy: Similar structures have demonstrated efficacy in breast cancer cell lines (e.g., MCF7).
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Antimicrobial Agents: Effective against resistant bacterial strains due to unique binding modes .
Molecular Docking Insights
Molecular docking studies on related compounds have revealed:
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Strong binding affinities with microbial enzymes and cancer-related receptors.
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Key interactions include hydrogen bonding via the amide group and π-stacking interactions with aromatic systems.
Toxicological Profile
While specific data for this compound is limited, similar sulfonamide-thiazole derivatives are generally well-tolerated but require evaluation for:
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Hepatotoxicity
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Allergic reactions (common with sulfonamides)
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